The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide has been investigated in the context of its interaction with the motilin receptor (MR). Research suggests that it acts as an agonist of the MR, leading to receptor internalization and downstream signaling events. [] The kinetics of MR internalization and resensitization appear to be ligand-dependent, and N-(1,3-benzodioxol-5-ylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide (BMS-591348) displayed a unique trafficking profile compared to other MR agonists like motilin, erythromycin, and ABT-229. [] This suggests that different agonists can induce distinct conformational changes in the receptor, leading to variations in receptor trafficking and potentially contributing to differences in tachyphylaxis observed with these compounds. []
N-(1,3-benzodioxol-5-ylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide has been employed as a tool compound to study the pharmacological properties of the motilin receptor (MR). [] Specifically, researchers have utilized this compound to explore the relationship between ligand-induced receptor internalization and the development of tachyphylaxis, a phenomenon characterized by reduced responsiveness to repeated drug exposure. []
Studies utilizing N-(1,3-benzodioxol-5-ylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide have provided insights into the trafficking of the MR following agonist stimulation. [] These findings contribute to a better understanding of the mechanisms regulating MR desensitization and resensitization, potentially paving the way for the development of novel MR modulators with improved therapeutic profiles. []
CAS No.: 53527-28-9
CAS No.: 207234-00-2
CAS No.: 19407-28-4
CAS No.: 1910-41-4